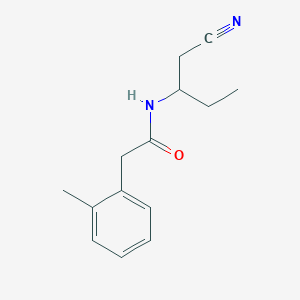
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPSP is a sulfonamide derivative of piperidine, which has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves its interaction with the NMDA and AMPA receptors. 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide acts as a competitive antagonist of the NMDA receptor, which reduces the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron and prevents the formation of long-term potentiation (LTP). 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide also acts as a non-competitive antagonist of the AMPA receptor, which reduces the flow of sodium ions into the cell and prevents the formation of LTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide are complex and depend on the specific application. In general, 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been shown to modulate synaptic plasticity, learning, and memory formation. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in laboratory experiments is its high yield and cost-effectiveness. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research involving 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide. One area of interest is the potential therapeutic applications of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in synaptic plasticity and memory formation, which may have implications for the development of new treatments for memory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide and its potential limitations in laboratory experiments.
Métodos De Síntesis
The synthesis of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves the reaction of piperidine with 3-methoxypropanoyl chloride, followed by the reaction of the resulting product with sulfonamide. The final product is obtained through a series of purification steps. The yield of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is typically high, making it a cost-effective compound for laboratory experiments.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors play a crucial role in synaptic plasticity, learning, and memory formation.
Propiedades
IUPAC Name |
1-(3-methoxypropanoyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-6-4-9(12)11-5-2-3-8(7-11)16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFYUSWHRTACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)
![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)